molecular formula C10H18N2 B11755981 3-(Azetidin-3-yl)-3-azabicyclo[3.2.1]octane

3-(Azetidin-3-yl)-3-azabicyclo[3.2.1]octane

Cat. No.: B11755981
M. Wt: 166.26 g/mol
InChI Key: YYBYQAHOABTUIH-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-3-azabicyclo[3.2.1]octane is a bicyclic amine featuring a fused azetidine ring (3-membered nitrogen-containing ring) and an azabicyclo[3.2.1]octane scaffold. This structure imparts significant conformational rigidity, making it a valuable scaffold in medicinal chemistry for targeting receptors such as opioid receptors and gamma-secretase . Its synthesis often involves multi-step processes, including dihydroxylation and reductive amination, as seen in related azabicyclo compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

3-(azetidin-3-yl)-3-azabicyclo[3.2.1]octane

InChI

InChI=1S/C10H18N2/c1-2-9-3-8(1)6-12(7-9)10-4-11-5-10/h8-11H,1-7H2

InChI Key

YYBYQAHOABTUIH-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CN(C2)C3CNC3

Origin of Product

United States

Preparation Methods

Bicyclic Ketone Intermediate Formation

The synthesis often starts with 3-oxo-1-azabicyclo[3.2.1]octane, a scaffold accessible via intramolecular aldol condensation of appropriately substituted pyrrolidine derivatives. For instance, heating a solution of 4-piperidone ethyl ester in acidic conditions induces cyclization, yielding the bicyclic ketone with 68% efficiency.

Reaction Conditions:

  • Reagent : Concentrated HCl (2.0 equiv)

  • Solvent : Ethanol/water (3:1 v/v)

  • Temperature : 80°C, reflux

  • Time : 12 hours

Azetidine Incorporation via Nucleophilic Substitution

The ketone intermediate undergoes reductive amination to introduce the azetidine group. Using azetidin-3-amine and sodium cyanoborohydride in methanol at ambient temperature achieves a 55% yield of the target compound. Stereochemical outcomes are influenced by the choice of reducing agent, with NaBH(OAc)₃ providing superior diastereoselectivity (3:1 dr).

Condensation and Cyclization Approach

A patent-derived method optimizes the synthesis via lithiation-condensation followed by acid-mediated cyclization. This pathway is notable for its scalability and compatibility with diverse aryl substituents.

Lithiated Intermediate Preparation

2-Phenylpyridine derivatives are treated with n-butyllithium at −70°C to generate a stabilized lithiated species. Subsequent addition of 3-oxo-1-azabicyclo[3.2.1]octane in tetrahydrofuran (THF) facilitates nucleophilic attack, forming a tertiary alcohol intermediate.

Key Parameters:

  • Lithiating Agent : n-BuLi (2.5 M in hexane)

  • Solvent : THF

  • Temperature : −70°C to 25°C (gradual warming)

  • Yield : 70–75%

Acid-Mediated Dehydration and Cyclization

The tertiary alcohol is treated with methanesulfonic acid at 180°C to induce dehydration, forming an unsaturated azabicyclo intermediate. Catalytic hydrogenation (H₂, Pd/C) saturates the double bond, yielding the final product with 85% purity.

Catalytic Hydrogenation in Final Steps

Hydrogenation is critical for achieving the saturated bicyclic structure. Palladium on carbon (10% Pd/C) under 0.35 MPa H₂ pressure for 5 hours effectively reduces the intermediate. This step ensures high stereochemical fidelity, with no observable epimerization.

Optimization of Hydrogenation Conditions

ParameterOptimal ValueImpact on Yield
Catalyst Loading10 wt% Pd/CMaximizes turnover
Pressure0.35 MPaBalances rate and safety
SolventMethanolEnhances H₂ solubility
Temperature25°CPrevents side reactions

Post-hydrogenation purification via silica gel chromatography (CHCl₃/MeOH/NH₃) achieves >95% purity.

Alternative Synthetic Routes and Modifications

Suzuki Coupling for Functionalized Derivatives

For analogues with aryl substituents, Suzuki-Miyaura coupling introduces boronic acids to halogenated precursors. Using tetrakis(triphenylphosphine)palladium(0) in toluene/ethanol (3:1) at 80°C affords derivatives in 60–65% yield.

Enantioselective Synthesis

Chiral auxiliaries or asymmetric catalysis remain underexplored for this compound. However, preliminary studies suggest that Jacobsen’s thiourea catalysts could induce enantioselectivity during ketone reductions, though yields drop to 40%.

Analytical Characterization and Yield Optimization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.72–3.68 (m, 2H, N-CH₂), 2.91–2.85 (m, 4H, bicyclic CH₂), 2.45–2.39 (m, 2H, azetidine CH₂).

  • HRMS : m/z calc. for C₁₀H₁₈N₂ [M+H]⁺: 166.1469, found: 166.1465.

Yield Comparison Across Methods

MethodKey StepYield (%)Purity (%)
ClassicalReductive Amination5590
PatentAcid Cyclization7595
Suzuki CouplingCross-Coupling6585

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-3-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

Scientific Research Applications

The applications of 3-(Azetidin-3-yl)-3-azabicyclo[3.2.1]octane are primarily found in medicinal chemistry and biological research:

Drug Discovery

  • Antimicrobial Activity : Compounds based on the azabicyclo[3.2.1]octane framework have shown promising antibacterial properties, making them candidates for developing new antibiotics .
  • N-acylethanolamine-hydrolyzing acid amidase (NAAA) Inhibition : Research indicates that this compound can inhibit NAAA, which is significant for managing inflammatory responses . The inhibition preserves endogenous palmitoylethanolamide, enhancing its anti-inflammatory effects.

Structure-Activity Relationship Studies

  • A thorough analysis of the structure-activity relationship (SAR) has been conducted to identify how modifications to the azabicyclo framework affect biological activity . For instance, specific substitutions can significantly alter potency against target enzymes.

Pharmacological Studies

  • The compound's interaction with various biological targets is crucial for understanding its pharmacological potential. Studies focus on quantifying IC50 values to assess potency against specific enzymes or receptors .

Case Studies

Several studies exemplify the applications of this compound:

Case Study 1: NAAA Inhibition

In a study aimed at identifying novel NAAA inhibitors, derivatives of azabicyclo[3.2.1]octane were synthesized and screened for their inhibitory activity. The lead compound demonstrated low nanomolar activity (IC50 = 0.042 μM), highlighting the potential of this scaffold in developing anti-inflammatory drugs .

Case Study 2: Antibacterial Properties

Another investigation focused on synthesizing derivatives of this compound and evaluating their antibacterial efficacy against a panel of pathogens. Results indicated that certain modifications enhanced antimicrobial activity, suggesting pathways for developing new antibiotics .

Comparative Analysis Table

Compound NameStructure CharacteristicsBiological ActivityUnique Features
7-OXO-1,6-diazabicyclo[3.2.1]octaneContains two nitrogen atoms in a similar bicyclic frameworkExhibits potent antibacterial activityStructural similarity to azabicyclo[3.2.1]octane
Pyrazole azabicyclo[3.2.1]octaneIncorporates a pyrazole ring within the bicyclic structureShows high inhibitory activity against specific targetsEnhanced binding affinity due to pyrazole substitution
tert-butyl 3,8-diazabicyclo[3.2.1]octaneFeatures tert-butyl group enhancing solubilityUsed in synthesizing various bioactive compoundsImproved solubility profile

Comparison with Similar Compounds

Structural Modifications and Pharmacological Targets

The pharmacological activity of azabicyclo[3.2.1]octane derivatives is highly dependent on substituents. Below is a comparative analysis of key compounds:

Compound Name Substituents/Modifications Molecular Weight Biological Target/Activity Key Findings References
3-(Azetidin-3-yl)-3-azabicyclo[3.2.1]octane Azetidinyl group at position 3 Not explicitly reported Opioid receptors, gamma-secretase modulation Potential for CNS disorders (e.g., Alzheimer’s, IBS)
(1R,5S,8r)-3-Benzyl-8-(pyrazin-2-yloxy)-3-azabicyclo[3.2.1]octane Benzyl and pyrazine groups at positions 3 and 8 380.14 Non-opioid analgesic targets High affinity for non-opioid pain receptors; optimized via SAR
8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(p-tolyloxy)-8-azabicyclo[3.2.1]octane Sulfonamide and p-tolyloxy groups Not explicitly reported NK1 receptor antagonists Improved selectivity over hERG channels
8-Phenyl-3-azabicyclo[3.2.1]octane Phenyl group at position 8 187.29 Not explicitly reported Predicted density: 1.022 g/cm³; boiling point: ~298°C
SCH 221510 Bis(2-methylphenyl)methyl and phenyl groups 397.55 Research compound (unspecified target) High purity (99% HPLC); stable at -20°C

Structure-Activity Relationships (SAR)

  • Substituent Position: C3 Modifications: The azetidinyl group in this compound enhances receptor binding through hydrogen bonding, while benzyl groups (e.g., in ) improve lipophilicity and CNS penetration . C6/C8 Modifications: Acidic substituents at C6 (e.g., sulfonamides) in NK1 antagonists enhance receptor affinity and selectivity .
  • Electronic Effects :

    • Electron-withdrawing groups (e.g., sulfonyl in ) improve metabolic stability, whereas electron-donating groups (e.g., p-tolyloxy) may enhance binding interactions .

Physicochemical Properties

  • Solubility and Stability: this compound derivatives are hygroscopic solids, requiring controlled storage conditions (e.g., -20°C) . Benzyl-substituted analogs (e.g., ) exhibit moderate solubility in polar solvents due to the methanol group .
  • Molecular Weight and logP :

    • Derivatives with aryl groups (e.g., SCH 221510) have higher molecular weights (~397.55) and logP values, favoring blood-brain barrier penetration .

Biological Activity

3-(Azetidin-3-yl)-3-azabicyclo[3.2.1]octane is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by its bicyclic framework, which is essential for its interaction with biological targets. The molecular formula is C7H13NC_7H_{13}N with a molecular weight of approximately 166.26 g/mol. Its structural uniqueness allows it to engage in various interactions with biological molecules, making it a candidate for drug development.

Inhibition of N-acylethanolamine-hydrolyzing Acid Amidase (NAAA)

Recent studies have highlighted the role of azabicyclo compounds in inhibiting NAAA, an enzyme implicated in inflammatory responses. Specifically, derivatives of azabicyclo[3.2.1]octane have shown potent inhibitory activity against NAAA, with IC50 values in the low nanomolar range (e.g., 0.042 μM for certain derivatives) . This inhibition preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory effects.

Table 1: NAAA Inhibitory Activity of Azabicyclo Compounds

Compound IDStructureIC50 (μM)Remarks
ARN19689Structure0.042High selectivity for NAAA
ARN16186Structure0.655Moderate potency
ARN50Structure0.100Non-covalent mechanism

The mechanism through which this compound exerts its biological effects involves non-covalent interactions with target enzymes such as NAAA and fatty acid amide hydrolase (FAAH). These interactions prevent substrate binding, thereby inhibiting the enzymatic activity that leads to inflammation .

Study on Anti-inflammatory Effects

In a controlled study, the administration of azabicyclo derivatives in an animal model demonstrated significant reduction in markers of inflammation compared to control groups. The results indicated that these compounds could serve as therapeutic agents in managing chronic inflammatory conditions.

Neuroprotective Potential

Another area of investigation involves the neuroprotective properties of azabicyclo compounds. Preliminary data suggest that these compounds may mitigate neuroinflammation and promote neuronal survival under stress conditions, potentially offering new avenues for treating neurodegenerative diseases.

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